molecular formula C10H14BrFS B13131014 5-Bromo-3-fluoro-2-hexylthiophene

5-Bromo-3-fluoro-2-hexylthiophene

Cat. No.: B13131014
M. Wt: 265.19 g/mol
InChI Key: PZGNZRUURFZQKG-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-hexylthiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine, fluorine, and a hexyl group attached to the thiophene ring, making it a versatile building block in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hexylthiophene typically involves halogenation and alkylation reactions. One common method is the bromination of 3-fluoro-2-hexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in large-scale synthesis due to its efficiency and selectivity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-fluoro-2-hexylthiophene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. The hexyl group also contributes to its solubility and processability in organic solvents .

Properties

Molecular Formula

C10H14BrFS

Molecular Weight

265.19 g/mol

IUPAC Name

5-bromo-3-fluoro-2-hexylthiophene

InChI

InChI=1S/C10H14BrFS/c1-2-3-4-5-6-9-8(12)7-10(11)13-9/h7H,2-6H2,1H3

InChI Key

PZGNZRUURFZQKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(S1)Br)F

Origin of Product

United States

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